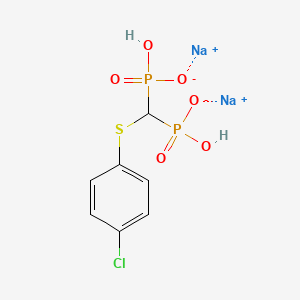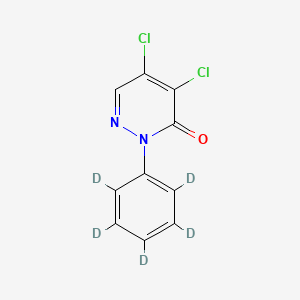
(S)-Remdesivir-alanine-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Remdesivir-alanine-D4 is a derivative of Remdesivir, an antiviral medication that has gained prominence for its use in treating viral infections, particularly COVID-19. The compound this compound is a labeled version of Remdesivir, where the alanine moiety is isotopically labeled with deuterium (D4). This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Remdesivir-alanine-D4 involves multiple steps, starting from the basic building blocks of Remdesivir. The key steps include the incorporation of the alanine moiety and its subsequent labeling with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may also involve catalytic hydrogenation and other standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. Quality control measures are stringent to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Remdesivir-alanine-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties.
Applications De Recherche Scientifique
(S)-Remdesivir-alanine-D4 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used to study the chemical properties and reactivity of Remdesivir derivatives.
Biology: Employed in biological assays to understand the interaction of the drug with biological targets.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Remdesivir in the body.
Industry: Applied in the development of new antiviral drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (S)-Remdesivir-alanine-D4 is similar to that of Remdesivir. It acts as a prodrug, which is metabolized in the body to its active form. The active form inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. By blocking this enzyme, the compound effectively halts the replication of the virus, thereby reducing the viral load in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: The parent compound, widely used as an antiviral medication.
GS-441524: A nucleoside analog and a metabolite of Remdesivir.
Favipiravir: Another antiviral drug with a similar mechanism of action.
Uniqueness
(S)-Remdesivir-alanine-D4 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in pharmacokinetic studies, allowing researchers to track the drug’s metabolism more accurately. The deuterium atoms also confer increased stability to the compound, potentially enhancing its therapeutic efficacy.
Propriétés
Formule moléculaire |
C27H35N6O8P |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D |
Clé InChI |
RWWYLEGWBNMMLJ-OJVVGVSFSA-N |
SMILES isomérique |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
SMILES canonique |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)










